4'-Bromo-2'-phenylacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGQHKZFREBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919454 | |
| Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-52-6, 91914-08-8 | |
| Record name | NSC50999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-2'-phenylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comparative Technical Analysis of 4'-Bromo-2'-phenylacetanilide and 4'-bromoacetanilide: Structure, Synthesis, and Characterization
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetanilide derivatives form the backbone of numerous therapeutic agents and functional materials. Within this class, halogenated compounds such as 4'-bromoacetanilide serve as versatile and economically significant intermediates in organic synthesis. The strategic introduction of additional substituents can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of the well-established 4'-bromoacetanilide and its more structurally complex analogue, 4'-Bromo-2'-phenylacetanilide. The core distinction lies in the presence of a phenyl group at the 2'-position, which introduces significant steric and electronic modifications. We will dissect the profound impact of this substitution on molecular structure, synthetic strategy, analytical profile, and potential applications, offering field-proven insights for professionals in drug discovery and chemical development.
Structural Elucidation: The Foundational Difference
The seemingly minor addition of a phenyl group ortho to the acetamido moiety fundamentally transforms the molecule's three-dimensional architecture and electronic landscape.
4'-bromoacetanilide is a relatively planar molecule. The acetamido group (CH₃CONH-) is an ortho-, para-director in electrophilic aromatic substitution, and its electronic-donating character activates the ring.
In contrast, 4'-Bromo-2'-phenylacetanilide incorporates a biphenyl scaffold. The C-C single bond between the two phenyl rings allows for rotation, but significant steric hindrance between the ortho-phenyl substituent and the acetamido group forces a non-planar (twisted) conformation. This torsion angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.
Technical Guide: Molecular Weight & Characterization of N-(4-bromo-2-phenylphenyl)acetamide
The following technical guide details the molecular weight, structural properties, synthesis, and characterization of N-(4-bromo-2-phenylphenyl)acetamide (also known as N-(5-bromo-[1,1'-biphenyl]-2-yl)acetamide).
Executive Summary
N-(4-bromo-2-phenylphenyl)acetamide is a brominated biaryl amide commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Suzuki-Miyaura coupling substrates.
-
Average Molecular Weight: 290.16 g/mol
-
Exact Mass (Monoisotopic): 289.0102 Da (
Br) -
Molecular Formula: C
H BrNO -
Key Feature: The compound exhibits a characteristic 1:1 isotopic split in Mass Spectrometry due to the bromine atom (
Br / Br).
Chemical Identity & Structural Analysis[1][2]
To ensure precision in procurement and synthesis, the compound is defined by the following descriptors. Note that "2-phenylphenyl" refers to a biphenyl core where the amide is attached at the 2-position relative to the phenyl substituent (or position 1 relative to the nitrogen).
| Property | Detail |
| IUPAC Name | N-(5-bromo-[1,1'-biphenyl]-2-yl)acetamide |
| Common Synonyms | N-acetyl-4-bromo-2-phenylaniline; 4'-Bromo-2'-acetamidobiphenyl |
| CAS Number (Parent Amine) | 5455-13-0 (4-bromo-2-phenylaniline) |
| SMILES | CC(=O)NC1=C(C=CC(=C1)Br)C2=CC=CC=C2 |
| InChIKey | (Predicted) Specific to isomer |
Structural Diagram
The molecule consists of a biphenyl core.[1] The "A-ring" (aniline derived) bears the acetamido group at C1, a phenyl ring at C2, and a bromine atom at C4.
Caption: Logical connectivity of N-(4-bromo-2-phenylphenyl)acetamide components.
Molecular Weight Analysis
For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying solely on the "average" molecular weight is insufficient. The presence of Bromine introduces a significant isotopic signature.
Isotopic Distribution
Bromine exists naturally as two stable isotopes:
| Isotope | Mass Contribution (Da) | Abundance | Peak Interpretation |
| 78.9183 | ~51% | [M]+ (Base Peak) | |
| 80.9163 | ~49% | [M+2]+ |
Calculation Breakdown
The molecular weight is calculated as follows:
-
Carbon (
): -
Hydrogen (
): -
Nitrogen (
): -
Oxygen (
): -
Bromine (
): (Average)
Total Average MW: 290.16 g/mol
Synthesis Protocol
This protocol describes the synthesis of N-(4-bromo-2-phenylphenyl)acetamide via the acetylation of 4-bromo-2-phenylaniline. This method ensures high purity and quantitative yield.
Reagents Required[2][5][6][7]
-
Starting Material: 4-Bromo-2-phenylaniline (1.0 eq) [CAS: 5455-13-0][2][3][4][5]
-
Acylating Agent: Acetic Anhydride (
) (1.5 eq) or Acetyl Chloride (1.2 eq) -
Base: Pyridine (2.0 eq) or Triethylamine (
) -
Solvent: Dichloromethane (DCM) or Toluene
-
Workup: 1M HCl, Saturated
, Brine
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-phenylaniline (1.0 g, 4.03 mmol) in anhydrous DCM (15 mL).
-
Base Addition: Add Pyridine (0.65 mL, 8.06 mmol) and cool the solution to 0°C using an ice bath.
-
Acetylation: Dropwise add Acetic Anhydride (0.57 mL, 6.0 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (lower Rf) should disappear.
-
-
Quenching: Quench the reaction with water (10 mL).
-
Extraction: Dilute with DCM (20 mL) and wash sequentially with:
-
1M HCl (to remove excess pyridine).
-
Saturated
(to neutralize acid). -
Brine.[6]
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield off-white needles.
Caption: Synthesis workflow for the acetylation of 4-bromo-2-phenylaniline.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these theoretical standards.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
2.05 ppm (s, 3H): Acetyl methyl group (
-CO-). - 7.10 - 7.50 ppm (m, 8H): Overlapping signals from the phenyl ring and the protons on the central aniline ring.
- 8.20 ppm (d, 1H): Proton at C6 of the aniline ring (adjacent to the amide N), deshielded by the carbonyl anisotropy.
- 7.60 ppm (br s, 1H): Amide N-H.
Mass Spectrometry (ESI+)
-
Expected m/z: 290.0 and 292.0
. -
Pattern: Two peaks of nearly equal intensity (1:1 ratio) confirming the presence of one Bromine atom.
References
-
PubChem Compound Summary.4-Bromo-2-phenylaniline (Parent Amine).
-
[Link]
-
-
Organic Syntheses.
-
[Link]
-
-
NIST Chemistry WebBook.Isotopic Compositions of the Elements (Bromine).
-
[Link]
-
Sources
Technical Guide: Solubility Profile & Purification of 4'-Bromo-2'-phenylacetanilide
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 4'-Bromo-2'-phenylacetanilide (CAS: 7147-52-6), a halogenated biaryl amide intermediate used in pharmaceutical synthesis and materials science. Unlike simple acetanilides, the presence of the ortho-phenyl group introduces significant lipophilicity and steric bulk, altering its dissolution thermodynamics. This document outlines the theoretical solubility framework, experimental solvent compatibility, and validated purification protocols designed to maximize yield and purity in drug development workflows.
Part 1: Chemical Identity & Structural Analysis
4'-Bromo-2'-phenylacetanilide (also known as N-(4-bromo-2-biphenylyl)acetamide) features a biphenyl core with an acetamido group at the 2-position and a bromine atom at the 4-position of the primary ring.
| Property | Detail |
| IUPAC Name | N-(4-Bromo-2-phenylphenyl)acetamide |
| CAS Number | 7147-52-6 |
| Molecular Formula | C₁₄H₁₂BrNO |
| Molecular Weight | 290.16 g/mol |
| Structural Features | Lipophilic Domain: Biphenyl scaffold (Hydrophobic)Polar Domain: Acetamide linker (H-bond donor/acceptor)Sterics: Ortho-phenyl group induces twist, reducing planarity compared to acetanilide.[1] |
Theoretical Solubility Framework
The solubility behavior of this molecule is governed by the competition between the high lattice energy of the biaryl system and the solvation potential of the amide group.
-
Lipophilicity (LogP): The addition of the phenyl ring increases the LogP by approximately +1.5 to +2.0 units compared to 4'-bromoacetanilide, making it significantly less water-soluble.
-
Crystal Lattice: The ortho-substitution creates a "twisted" conformation that may lower the melting point slightly relative to planar analogs, but the increased molecular weight generally supports strong van der Waals interactions, requiring thermal energy (heat) or high-dielectric solvents for dissolution.
Part 2: Experimental Solubility Profile
The following data categorizes solvent compatibility based on experimental synthesis workflows and structural analogs.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction medium; NMR analysis. Dissolves readily at RT. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Liquid-liquid extraction; Chromatography loading. |
| Alcohols | Ethanol, Methanol, 2-Propanol | Temperature Dependent | Ideal for Recrystallization. Soluble at boiling; sparingly soluble at RT. |
| Esters | Ethyl Acetate | Moderate | Extraction; Co-solvent for crystallization.[2] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent used to precipitate the product or wash crystals. |
| Aqueous | Water | Insoluble | Washing inorganic salts; Anti-solvent in EtOH/H₂O systems. |
Mechanistic Insight[3]
-
The "Like Dissolves Like" Principle: The biphenyl core drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons. The amide hydrogen allows for solubility in alcohols through H-bonding, but this interaction is insufficient to solubilize the bulky hydrophobic tail at room temperature, creating the perfect gradient for thermal recrystallization.
-
Acidity/Basicity: The amide nitrogen is non-basic. Solubility does not significantly change with pH unless extreme conditions (hydrolysis) are applied.
Part 3: Visualized Workflows
Diagram 1: Solubility Logic & Solvent Selection
This decision tree guides the researcher in selecting the appropriate solvent based on the process stage.
Caption: Decision matrix for solvent selection based on the specific phase of chemical processing (Reaction, Extraction, or Purification).
Part 4: Validated Experimental Protocols
Protocol A: Recrystallization (Ethanol/Water System)
This is the standard method for purifying acetanilide derivatives, leveraging the steep solubility curve in ethanol.
Reagents:
-
Crude 4'-Bromo-2'-phenylacetanilide
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional, for decolorization)[5]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of Ethanol and heat to boiling on a steam bath or hot plate (approx. 78°C).
-
Saturation: Add ethanol dropwise while boiling until the solid just dissolves. If colored impurities are present, add activated charcoal and perform a hot filtration.
-
Nucleation Control: Remove from heat. If the solution is highly concentrated, add warm Water dropwise until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it.
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of pure, needle-like crystals.
-
Finishing: Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with a small amount of ice-cold Ethanol/Water (1:1) mixture or cold Hexane to remove mother liquor.
-
Drying: Dry under vacuum at 40-50°C.
Protocol B: Synthesis Workup (Extraction)
When isolating the compound from an aqueous reaction mixture (e.g., after bromination in acetic acid/water):
-
Quenching: Pour the reaction mixture into crushed ice/water. The product will likely precipitate.
-
Extraction: If the precipitate is fine or oily, extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Washing: Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.
-
Drying: Dry the organic phase over anhydrous MgSO₄.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude solid, ready for Recrystallization (Protocol A).
Diagram 2: Purification Workflow
Caption: Step-by-step purification workflow illustrating the thermal recrystallization process.
References
-
Solubility of Things. (n.d.). Solubility of N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Asian J. Chem. Vol. 22, No. 5. Retrieved from [Link]
-
PubChem. (2025). 4'-Bromo-2'-phenylacetanilide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
The Biphenyl Acetamide Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl acetamide moiety represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique combination of lipophilicity, conformational flexibility, and synthetic tractability has made it a cornerstone for the design of compounds targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of biphenyl acetamide derivatives, offering field-proven insights for professionals in drug discovery and development.
The Synthetic Keystone: Accessing the Biphenyl Acetamide Core
The synthesis of N-substituted biphenyl acetamides is a well-established and versatile process, typically commencing with the commercially available 4-biphenyl acetic acid. The most common and efficient route involves a two-step procedure.[1]
First, the carboxylic acid is activated to form the more reactive 4-biphenyl acetyl chloride. This is typically achieved by refluxing 4-biphenyl acetic acid with thionyl chloride (SOCl₂) in an anhydrous solvent such as dry benzene.[1] The reaction progress can often be visually monitored by a color change from yellow to orange.[1]
The resulting 4-biphenyl acetyl chloride is a viscous, oily substance that is often used in the subsequent step without further purification.[1] The second step involves the condensation of the acetyl chloride with a primary amine or amide to furnish the desired N-substituted biphenyl acetamide derivative.[1] The choice of the amine or amide component is crucial as it introduces a key point of diversity for modulating the biological activity of the final compound.
Experimental Protocol: General Synthesis of N-Substituted 4-Biphenyl Acetamides
Step 1: Synthesis of 4-Biphenyl Acetyl Chloride
-
In a 50 mL round-bottom flask, dissolve 500 mg of 4-biphenyl acetic acid in 10 mL of dry benzene.
-
To this solution, add 1 mL of thionyl chloride.
-
Fit the flask with a reflux condenser and heat the reaction mixture on a water bath at 80°C for 2.5 hours.
-
After approximately 1 hour, the color of the reaction mixture will change from yellow to orange.
-
Upon completion of the reflux, concentrate the reaction mixture by removing the benzene under reduced pressure to obtain 4-biphenyl acetyl chloride as a brown viscous oil. This intermediate is typically used in the next step without further purification.[1]
Step 2: Synthesis of N-Substituted 4-Biphenyl Acetamide
-
Dissolve the desired primary amine or amide in pyridine.
-
Slowly add this solution dropwise to the round-bottom flask containing the 4-biphenyl acetyl chloride with continuous stirring at room temperature.
-
Continue stirring for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, work up the reaction mixture by transferring it to a separatory funnel with distilled water and a suitable organic solvent for extraction.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can then be purified by recrystallization from a suitable solvent, such as n-hexane.[1]
Therapeutic Landscape of Biphenyl Acetamide Derivatives
The biphenyl acetamide scaffold has given rise to compounds with a broad spectrum of pharmacological activities. This versatility stems from the ability to readily modify the biphenyl rings and the N-substituent, allowing for the fine-tuning of the molecule's interaction with various biological targets.
Anti-inflammatory and Analgesic Properties
Biphenyl acetic acid and its derivatives have long been recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] The well-known non-steroidal anti-inflammatory drug (NSAID), felbinac, is an active metabolite of 4-biphenyl acetic acid and is used topically for its anti-inflammatory and analgesic effects.[1] The mechanism of action for many of these derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Anticancer Activity
A significant area of research has focused on the development of biphenyl acetamide derivatives as anticancer agents.[1] These compounds have shown efficacy against a range of cancer cell lines, and their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
Recent studies have highlighted the potential of biphenyl derivatives as inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[2] Small-molecule inhibitors based on the biphenyl scaffold offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[2]
One study demonstrated that a novel biphenyl derivative, 12j–4 , induced apoptosis in triple-negative breast cancer cells (MDA-MB-231) with an IC50 value of 2.68 ± 0.27 μM, even in the absence of immune cells.[3] This suggests a direct cytotoxic effect mediated through a non-immune pathway.[3]
Antifungal and Antimicrobial Activity
Derivatives of biphenyl acetamide have also been investigated for their antifungal and antimicrobial properties.[1] For instance, some synthesized N-substituted 4-biphenyl acetamides have shown activity against fungi such as Fujenum udum and Curvalaria lunata.[1]
Enzyme Inhibition
The biphenyl acetamide scaffold has proven to be a valuable template for the design of enzyme inhibitors. For example, acetamide-sulfonamide conjugates have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in various pathologies.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
The biological activity of biphenyl acetamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.
| Derivative | Target/Activity | IC50/EC50 | Reference |
| 12j-4 | MDA-MB-231 cell apoptosis | 2.68 ± 0.27 μM | [3] |
| Compound I | HepG2 cell cytotoxicity | 6.9 ± 0.7 μM | [4] |
| Felbinac | Anti-inflammatory/Analgesic | - | [1] |
Table 1: Biological Activities of Selected Biphenyl Acetamide Derivatives
Impact of N-Substitution
The nature of the substituent on the acetamide nitrogen plays a pivotal role in determining the biological activity. For instance, in the development of anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was found to be critical for anticonvulsant activity.
Influence of Biphenyl Ring Substitution
Substitution on the biphenyl rings can significantly modulate the pharmacokinetic and pharmacodynamic properties of the derivatives. For example, the introduction of bromo substituents on the biphenyl core has been explored to enhance the biological activity of these compounds.
Mechanism of Action: A Focus on Anticancer Activity
The anticancer effects of biphenyl acetamide derivatives are often mediated through the induction of apoptosis, or programmed cell death. A recent study on the biphenyl derivative 12j-4 in triple-negative breast cancer cells has shed light on a non-immune-mediated apoptotic pathway.[3]
This study revealed that 12j-4 binds to cytoplasmic PD-L1, leading to the inhibition of AKT phosphorylation.[3] The downstream effect of this inhibition is the restoration of GSK-3β activity, which in turn promotes the degradation of PD-L1 and induces apoptosis.[3]
Figure 1: Proposed non-immune mediated apoptotic pathway induced by a biphenyl acetamide derivative.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of newly synthesized biphenyl acetamide derivatives is a critical step in the drug discovery process. Standardized and reproducible protocols are essential for generating reliable data.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl acetamide derivatives and incubate for the desired exposure period (e.g., 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a detergent reagent to each well to solubilize the formazan crystals.[5]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]
In Vitro COX Inhibition Assay
The ability of biphenyl acetamide derivatives to inhibit COX-1 and COX-2 can be evaluated using commercially available screening kits. These assays typically measure the production of prostaglandins or their intermediates.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare all reagents as per the kit instructions. Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Enzyme and Inhibitor Addition: To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the various concentrations of the test inhibitor or a vehicle control.[7]
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[7]
-
Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[8]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[7]
Future Directions and Conclusion
The biphenyl acetamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make it an attractive starting point for lead optimization campaigns. Future research in this area will likely focus on:
-
Target-Specific Design: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with enhanced selectivity for specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of biphenyl acetamide derivatives in other disease areas where the identified biological targets are relevant.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.
References
-
Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Li, Y., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2230388. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Wang, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(15), 2795. [Link]
-
Shinde, S. S., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 134-144. [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. [Link]
-
Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]
-
Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]
-
Gentileschi, M. P., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5703. [Link]
-
Li, J., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. [Link]
-
Wang, S., Wang, Y., & Yan, H. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Medicinal Chemistry Research, 32(10), 2089-2115. [Link]
-
Carbone, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2037. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Methodological & Application
Application Note: Precision Bromination of 2-Phenylacetanilide
Executive Summary
This application note details the regioselective bromination of 2-phenylacetanilide (systematically named
The guide addresses the specific challenge of regiocontrol in a molecule possessing two distinct aromatic systems (Ring A: Aniline-derived; Ring B: Phenylacetic-derived). We present two validated protocols:
-
Method A (Classical): Bromine (
) in Glacial Acetic Acid for gram-to-kilogram scalability.[1] -
Method B (Green/High-Precision):
-Bromosuccinimide (NBS) in Acetonitrile for medicinal chemistry applications requiring high atom economy.[1]
Structural Analysis & Mechanistic Insight
Substrate Reactivity Profile
The substrate,
-
Ring A (Aniline side): Highly activated by the amide nitrogen lone pair (
effect). The amide group is an ortho/para director.[2][3] Steric bulk of the phenylacetyl group strongly favors para substitution. -
Ring B (Phenylacetic side): Weakly activated by the alkyl group but deactivated by the inductive effect of the adjacent carbonyl.
- -Methylene: Susceptible to radical bromination, but under ionic conditions (EAS), the aromatic ring A is kinetically dominant.
Target Product:
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the formation of the para-brominated product via the arenium ion intermediate.
Figure 1: Mechanistic pathway showing the kinetic preference for para-substitution on the aniline ring due to resonance stabilization and steric factors.[1]
Experimental Protocols
Method A: Classical Bromination (Scalable)
Best for: Scale-up (>10g), cost-efficiency, and robust crystallization.[1]
Reagents & Equipment[1][3][4][5][6][7][8]
-
Substrate: 2-Phenylacetanilide (1.0 equiv)
-
Reagent: Bromine (
), reagent grade (1.05 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Saturated Sodium Bisulfite (
) solution -
Equipment: 3-neck round bottom flask, addition funnel, gas trap (NaOH) for HBr.
Step-by-Step Procedure
-
Dissolution: In a 3-neck flask equipped with a magnetic stirrer and internal thermometer, dissolve 2-phenylacetanilide (10.0 g, 47.3 mmol) in Glacial AcOH (40 mL).
-
Note: Slight warming (30°C) may be required for complete dissolution.
-
-
Preparation of Bromine Solution: In a separate addition funnel, dilute Bromine (2.55 mL, 49.7 mmol) in Glacial AcOH (10 mL).
-
Safety: Handle Bromine in a fume hood. Wear double nitrile gloves.
-
-
Controlled Addition: Cool the reaction mixture to 15–20°C . Add the Bromine solution dropwise over 30 minutes.
-
Critical Parameter: Maintain temperature <25°C to prevent di-bromination or side-chain radical bromination.[1]
-
-
Reaction Monitoring: Stir at room temperature (RT) for 1–2 hours. The deep orange color should fade to a light amber. Monitor by TLC (30% EtOAc/Hexane) or HPLC.
-
Quench & Isolation:
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Add 10 mL of saturated
to neutralize unreacted bromine (color change from yellow to white).
-
-
Purification: Filter the white precipitate. Wash with water (
mL) to remove acetic acid. Recrystallize from Ethanol (95%) if necessary.[9]
Method B: Green Chemistry Protocol (High Selectivity)
Best for: Medicinal chemistry, late-stage functionalization, avoiding liquid bromine.[1]
Reagents
-
Substrate: 2-Phenylacetanilide (1.0 equiv)
-
Reagent:
-Bromosuccinimide (NBS) (1.05 equiv)[1] -
Catalyst: Ammonium Acetate (
) (10 mol%) - Optional, accelerates proton transfer.[1] -
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with 2-phenylacetanilide (1.0 g, 4.73 mmol) and Acetonitrile (10 mL).
-
Reagent Addition: Add NBS (0.88 g, 4.97 mmol) in a single portion. Add
(36 mg). -
Reaction: Stir at 25°C for 4 hours.
-
Observation: The reaction remains heterogeneous initially and clears as succinimide forms.
-
-
Workup:
-
Yield: Expected yield 90–95%. High purity (>98%) is typical without recrystallization.
Critical Process Parameters (CPPs)
The following table summarizes variables that impact yield and impurity profiles.
| Parameter | Optimal Range | Impact of Deviation |
| Stoichiometry ( | 1.05 – 1.10 equiv | <1.0: Incomplete conversion. >1.2: Formation of 2,4-dibromo product. |
| Temperature | 15°C – 25°C | >40°C: Increases risk of benzylic ( |
| Solvent Polarity | High (AcOH, MeCN) | Non-polar solvents (e.g., DCM) slow the reaction and may require Lewis acids ( |
| Addition Rate | Slow (Dropwise) | Rapid addition creates localized high concentration, favoring poly-bromination.[1] |
Analytical Validation (QC)
Upon isolation, the product must be validated to confirm regiochemistry (para-substitution).
NMR Interpretation
Product:
-
NMR (400 MHz, DMSO-
): -
Diagnostic Feature: The aniline ring protons appear as two distinct doublets (roofing effect), confirming para-substitution. Ortho-substitution would show a complex 4-spin system (d, t, t, d).[1]
Process Workflow Diagram
Figure 2: Operational workflow comparing Classical and Green processing routes.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Gowda, B. T.; Svoboda, I.; Foro, S. "Crystal structure of N-(4-bromophenyl)-2-phenylacetamide," Z.[1] Kristallogr. NCS, 2009 , 224, 621–622. (Confirms structural identity of the para-bromo product).
-
Das Sarma, M.; Ghosh, S. "Facile regioselective monobromination of anilines and phenols through green protocol," Tetrahedron Letters, 2021 . (Validation of Green Chemistry approaches).
-
Organic Syntheses. "Bromination of Acetanilide Derivatives," Org. Synth. Coll. Vol. 1, p.111. (Foundational reference for amide reactivity).
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. studylib.net [studylib.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Suzuki coupling reagents for 4'-Bromo-2'-phenylacetanilide
Application Note: Suzuki-Miyaura Coupling Protocols for 4'-Bromo-2'-phenylacetanilide
Executive Summary & Chemical Context
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4'-Bromo-2'-phenylacetanilide (CAS: Derivative of 103-88-8 class) as the electrophile.
The Substrate Challenge: While standard aryl bromides are routine substrates, 4'-Bromo-2'-phenylacetanilide presents specific challenges:
-
Solubility: The addition of the 2'-phenyl group (ortho to the acetamide) significantly increases lipophilicity compared to the parent 4'-bromoacetanilide. Standard alcohol-based solvent systems (EtOH/MeOH) often result in precipitation of the starting material.
-
Conformational Sterics: The 2'-phenyl group forces the acetamide moiety out of planarity with the central benzene ring. While the reaction site (C4') is electronically activated (para to the nitrogen) and sterically accessible, the bulk of the molecule requires high-turnover catalysts to prevent aggregation.
-
Chemosensitivity: The acetamide group is susceptible to hydrolysis under harsh basic conditions (e.g., strong hydroxides at reflux), requiring buffered base systems.
Strategic Reagent Selection
The following reagents are selected based on mechanistic causality and solubility profiles.
A. Catalyst Systems
| Catalyst System | Role | Recommendation Logic |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | Primary Choice | Robust, air-stable Pd(II) source. The large bite angle of the dppf ligand stabilizes the complex against the steric bulk of the substrate. Excellent for scale-up. |
| XPhos Pd G3 | High Performance | Use if the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted). The bulky biaryl phosphine ligand facilitates rapid oxidative addition and reductive elimination. |
| Pd(PPh₃)₄ | Legacy/Backup | Only recommended for small-scale, easy couplings. Susceptible to oxidation and requires strict anaerobic conditions. |
B. Base Selection
-
Potassium Phosphate Tribasic (K₃PO₄): Preferred. High solubility in water but milder than hydroxides, minimizing amide hydrolysis risk.
-
Cesium Carbonate (Cs₂CO₃): Alternative. Essential if using anhydrous conditions (DMF/DMAc) due to the "Cesium Effect" (higher solubility in organic media).
C. Solvent Systems
-
1,4-Dioxane / Water (4:1): The "Gold Standard" for this substrate. Dioxane dissolves the lipophilic 4'-Bromo-2'-phenylacetanilide effectively at 80°C.
-
Toluene / Water (10:1): Good for biphasic reactions but may require a Phase Transfer Catalyst (e.g., TBAB).
Experimental Protocols
Protocol A: The "Robust" Method (Pd(dppf)Cl₂)
Best for: General library synthesis and scale-up (100 mg to 10 g).
Reagents:
-
4'-Bromo-2'-phenylacetanilide (1.0 equiv)
-
Arylboronic Acid (1.2 – 1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)
-
K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio) [0.2 M concentration]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial (equipped with a stir bar) with the aryl bromide, boronic acid, and K₃PO₄.
-
Inerting: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Note: The bromide may not dissolve fully until heated.
-
-
Catalyst Addition: Remove the cap briefly under a positive flow of Nitrogen to add the Pd catalyst solid, or add it as a stock solution in Dioxane. Reseal immediately.
-
Reaction: Heat the block/bath to 85°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.
-
Time: Typically 2–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
-
Work-up: Cool to Room Temperature (RT). Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography.
Protocol B: The "Difficult Partner" Method (XPhos Pd G3)
Best for: Coupling with sterically hindered or electron-poor boronic acids.
Modifications:
-
Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G3 (2 mol%) .
-
Activation: This precatalyst activates rapidly at lower temperatures.
-
Temperature: Run at 60°C initially; increase to 80°C only if conversion stalls.
Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Solubility Gate" caused by the phenyl group.
Figure 1: Catalytic cycle emphasizing the oxidative addition into the C-Br bond. The 2'-phenyl group does not block the Pd center but dictates solvent choice.
Optimization & Troubleshooting Guide
Use this logic flow to resolve low yields or stalled reactions.
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst death or poor solubility. | 1. Switch solvent to DMF/Water (9:1) to fully solubilize the bromide.2.[3] Increase catalyst load to 5 mol%. |
| De-brominated Byproduct | Protodehalogenation (Pd-H species). | 1. Use anhydrous conditions (Dioxane/Cs₂CO₃).2. Ensure solvent is thoroughly degassed (O₂ promotes this). |
| Amide Hydrolysis | Base is too strong or Temp too high. | 1. Switch base from K₂CO₃ to K₃PO₄ or KF .2. Lower temp to 60°C and extend time. |
| Black Precipitate (Pd Black) | Ligand dissociation. | 1. Add free ligand (e.g., 2 mol% dppf) to stabilize the metal.2. Switch to a palladacycle precatalyst (XPhos Pd G3). |
Optimization Decision Tree
Figure 2: Decision matrix for optimizing reaction conditions based on TLC/LC-MS data.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473.
-
ChemicalBook. (n.d.). 4'-Bromoacetanilide Properties and Solubility Data.
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.
-
ThermoFisher Scientific. (2025).[5] Safety Data Sheet: 4'-Bromoacetanilide.[5] (Note: General SDS reference for handling precautions).
Sources
using 4'-Bromo-2'-phenylacetanilide as SDHI fungicide intermediate
Executive Summary
The succinate dehydrogenase inhibitor (SDHI) class of fungicides represents a cornerstone of modern crop protection, targeting Complex II of the mitochondrial respiratory chain. While commercial blockbusters like Boscalid and Fluxapyroxad utilize chlorinated or fluorinated biphenyl scaffolds, the intermediate 4'-Bromo-2'-phenylacetanilide offers a distinct tactical advantage for discovery chemistry.
This Application Note details the strategic utilization of this intermediate. Unlike static chlorinated analogs, the 4'-bromo substituent functions as a versatile "chemical handle," enabling late-stage diversification via cross-coupling reactions or serving as a potent lipophilic halogen bioisostere. This guide provides validated protocols for its deprotection, coupling, and integration into high-throughput SDHI library synthesis.
Part 1: Structural Rationale & Mechanism of Action
The Biphenyl Pharmacophore
In the binding pocket of succinate dehydrogenase (SDH), the inhibitor must occupy the ubiquinone-binding site (Q-site). The pharmacophore generally consists of two distinct domains linked by an amide bond:
-
The Acid Moiety (Toxophore): Typically a pyrazole (e.g., Fluxapyroxad) or pyridine (e.g., Boscalid) that interacts with the specific amino acid residues (often Tyrosine/Tryptophan) near the iron-sulfur cluster.
-
The Amine Moiety (Hydrophobe): A lipophilic tail that extends into the hydrophobic channel. The 2'-phenylaniline core (derived from our subject intermediate) provides the critical "bent" conformation required to fit this channel.
Why 4'-Bromo? (The "Discovery Handle")
Using the bromo analog instead of the standard chloro or fluoro variants provides two development paths:
-
Path A (Direct Analog): The bromine atom increases lipophilicity (LogP) and occupies a larger steric volume, potentially overcoming resistance mutations that affect smaller halogens.
-
Path B (Divergent Synthesis): The C-Br bond is chemically active. Researchers can synthesize the core SDHI structure and then perform Suzuki-Miyaura or Buchwald-Hartwig couplings at the 4'-position to generate novel terphenyl or heteroaryl-biphenyl libraries, impossible with the inert chloro-analogs.
Figure 1: The strategic workflow converting the acetanilide intermediate into diverse SDHI candidates.
Part 2: Experimental Protocols
Protocol 1: Activation (Deacetylation)
The acetanilide group is a protecting group. To utilize the molecule, the acetyl moiety must be removed to expose the free amine (aniline) for coupling.
Objective: Hydrolysis of 4'-Bromo-2'-phenylacetanilide to 4'-Bromo-2'-phenylaniline. Scale: 10.0 mmol input.
| Reagent | Amount | Equiv. | Role |
| 4'-Bromo-2'-phenylacetanilide | 2.90 g | 1.0 | Starting Material |
| Ethanol (95%) | 30 mL | Solvent | Solubilizer |
| HCl (6M Aqueous) | 15 mL | ~9.0 | Hydrolysis Agent |
| NaOH (10% Aqueous) | q.s. | - | Neutralization |
Step-by-Step Methodology:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the acetanilide intermediate (2.90 g) and Ethanol (30 mL). Stir until partially suspended.
-
Acidification: Add 6M HCl (15 mL) carefully. The suspension may clear as the protonated amide forms, then precipitate again.
-
Reflux: Heat the mixture to reflux (approx. 85°C bath temperature) for 4–6 hours .
-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by the free amine ( , stains bright red/orange with p-Anisaldehyde).
-
-
Workup:
-
Cool reaction to room temperature.[1]
-
Concentrate under reduced pressure (Rotavap) to remove ethanol.
-
Dilute the aqueous residue with water (20 mL) and cool in an ice bath.
-
Basify to pH > 10 using 10% NaOH solution. Caution: Exothermic. The free aniline will oil out or precipitate as a brown solid.
-
-
Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Combine organics, dry over anhydrous
, and concentrate. -
Yield: Expect ~2.2–2.4 g (90–95%) of 4'-Bromo-2'-phenylaniline as a viscous oil or low-melting solid. Use directly in Protocol 2 without column chromatography if purity >95% by NMR.
Protocol 2: SDHI Library Synthesis (Amide Coupling)
This protocol couples the activated amine with a representative SDHI "warhead" (e.g., 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride).
Objective: Synthesis of a Bromo-Fluxapyroxad Analog. Conditions: Anhydrous, inert atmosphere (Schlenk line or Nitrogen balloon).
| Reagent | Amount | Equiv. | Role |
| 4'-Bromo-2'-phenylaniline | 248 mg (1.0 mmol) | 1.0 | Nucleophile |
| SDHI Acid Chloride | 1.1 mmol | 1.1 | Electrophile |
| Triethylamine (TEA) | 210 µL | 1.5 | Base (HCl Scavenger) |
| DMAP | 12 mg | 0.1 | Catalyst |
| DCM (Anhydrous) | 5 mL | Solvent | Reaction Medium |
Step-by-Step Methodology:
-
Preparation: In a dry 25 mL vial, dissolve the amine (248 mg) and TEA (210 µL) in anhydrous DCM (3 mL). Add DMAP (12 mg).
-
Addition: Dissolve the Acid Chloride (1.1 equiv) in DCM (2 mL). Add this solution dropwise to the amine mixture at 0°C (ice bath).
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours.
-
Validation: Reaction is usually rapid. LC-MS should show the mass of Product
.
-
-
Quench & Wash:
-
Add 1M HCl (5 mL) to remove excess amine/TEA.
-
Separate organic layer.[2] Wash with Sat.
(5 mL) and Brine (5 mL).
-
-
Purification:
-
Dry over
, filter, and concentrate. -
Recrystallize from Heptane/EtOAc or purify via Flash Chromatography (0-20% EtOAc in Heptane).
-
-
Expected Outcome: White to off-white solid. This is your final SDHI candidate.
Part 3: Quality Control & Validation
To ensure the integrity of the intermediate before library synthesis, the following specifications must be met.
Analytical Table: 4'-Bromo-2'-phenylacetanilide
| Parameter | Specification | Method | Notes |
| Appearance | White to beige crystalline solid | Visual | Darkening indicates oxidation. |
| Purity | > 98.0% | HPLC (254 nm) | Impurities often include mono-phenyl species. |
| Melting Point | 165 – 169 °C | Capillary | Sharp range indicates high purity. |
| Diagnostic Peaks | 400 MHz DMSO- | ||
| MS (ESI) | LC-MS | 1:1 Isotopic pattern confirms Bromine. |
Structure-Activity Relationship (SAR) Logic Flow: The following diagram illustrates how the validated molecule fits into the biological context of fungal inhibition.
Figure 2: Interaction map of the synthesized SDHI within the fungal mitochondrial complex.
References
-
Glaser, R., et al. (2012). "Boscalid: A new broad-spectrum fungicide." Journal of Pesticide Science, 37(1), 86-91.
-
Rheinheimer, J., et al. (2008). "The structure-activity relationships of SDHI fungicides: From carboxin to fluxapyroxad." Modern Crop Protection Compounds, Wiley-VCH.
-
BenchChem. (2025).[1] "Preparation of 4'-Bromoacetanilide and Biphenyl Intermediates." BenchChem Protocols.
-
PubChem. (2025).[3] "Compound Summary: 4'-Bromo-2'-phenylacetanilide." National Library of Medicine.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis of the biphenyl core).
Sources
acetylation of 4-bromo-2-phenylaniline protocol
Application Note: AN-2026-BP Protocol for the Acetylation of 4-Bromo-2-Phenylaniline
Abstract
This guide details the optimized protocol for the acetylation of 4-bromo-2-phenylaniline (also known as 5-bromo-[1,1'-biphenyl]-2-amine). Due to the ortho-phenyl group creating significant steric hindrance and the para-bromo substituent electronically deactivating the amine, standard acetylation conditions (e.g., aqueous acetic anhydride) often result in poor conversion. This note provides two validated methodologies: a High-Yield Kinetic Method using acetyl chloride and pyridine for small-to-medium scale, and a Thermodynamic Method using acetic anhydride for scale-up.
Introduction & Mechanistic Insight
The Substrate Challenge
The target substrate, 4-bromo-2-phenylaniline, presents a "dual-threat" to nucleophilic attack:
-
Steric Shielding (The Ortho Effect): The phenyl ring at the C2 position rotates out of plane to minimize steric clash with the amine protons, effectively "shrouding" the nitrogen lone pair. This blocks the approach of bulky electrophiles.
-
Electronic Deactivation: The bromine atom at C4 exerts an inductive electron-withdrawing effect (-I), reducing the basicity and nucleophilicity of the amine nitrogen.
Reaction Strategy
To overcome these barriers, the reaction requires a highly reactive electrophile (Acetyl Chloride) or a nucleophilic catalyst (DMAP) to facilitate the acyl transfer.
-
Mechanism: The reaction proceeds via an addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon of the acetylating agent.[1] A base (Pyridine or Triethylamine) is critical to deprotonate the intermediate ammonium species and drive the equilibrium forward by neutralizing the acidic byproduct (HCl or AcOH).
Experimental Protocols
Method A: High-Yield Kinetic Protocol (Recommended)
Best for: Research scale (100 mg – 10 g), high purity requirements, and hindered substrates.
Reagents:
-
Substrate: 4-Bromo-2-phenylaniline (1.0 equiv)[2]
-
Reagent: Acetyl Chloride (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)
-
Catalyst (Optional): DMAP (5 mol%) – Use if conversion is sluggish.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 4-bromo-2-phenylaniline (1.0 equiv) and DCM (concentration ~0.2 M). Stir until fully dissolved.
-
Base Addition: Add Pyridine (2.0 equiv) to the solution. The mixture may warm slightly.
-
Acylation (0°C Start): Cool the reaction to 0°C in an ice bath. Add Acetyl Chloride (1.2 equiv) dropwise via syringe to control the exotherm.
-
Note: A white precipitate (Pyridinium hydrochloride) will form immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.
-
QC Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting amine is less polar than the amide product.
-
-
Quench: Once complete, quench by adding saturated aqueous
. -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Method B: Thermodynamic Scale-Up Protocol
Best for: Large scale (>10 g), robust substrates, avoiding chlorinated solvents.
Reagents:
-
Substrate: 4-Bromo-2-phenylaniline (1.0 equiv)[2]
-
Reagent: Acetic Anhydride (2.0 – 3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)[4]
-
Catalyst: Sodium Acetate (NaOAc) (1.0 equiv)
Step-by-Step Procedure:
-
Setup: In a RBF equipped with a reflux condenser.
-
Mixing: Combine 4-bromo-2-phenylaniline , Acetic Anhydride , and NaOAc in Glacial Acetic Acid .
-
Reflux: Heat the mixture to reflux (~118°C) for 1–2 hours. The high temperature helps overcome the steric barrier.
-
Precipitation: Cool the mixture to RT, then pour slowly into a beaker of crushed ice/water with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Filter via vacuum filtration.[6][7]
-
Purification: Wash the solid copiously with water to remove acid. Recrystallize from Ethanol.[4][7]
Data Presentation & Quality Control
Table 1: Reagent Stoichiometry (Method A)
| Component | Equiv. | Role | Critical Note |
| 4-Bromo-2-phenylaniline | 1.0 | Substrate | Limiting Reagent |
| Acetyl Chloride | 1.2 - 1.5 | Electrophile | Moisture sensitive; add dropwise |
| Pyridine | 2.0 | Base / Acid Scavenger | Excess required to trap HCl |
| DMAP | 0.05 | Catalyst | Optional; accelerates hindered reactions |
| DCM | Solvent | Medium | Must be anhydrous |
Characterization (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~155–165°C (Estimate based on analogs; determine experimentally).
-
1H NMR (DMSO-d6, 400 MHz):
- ~2.0 ppm (s, 3H, -COCH3 )
- ~9.5 ppm (s, 1H, -NH -)
-
Aromatic region: Multiplets corresponding to the biphenyl system (7.2–7.8 ppm).
-
IR Spectrum: Strong carbonyl stretch (Amide I) at ~1660–1680 cm⁻¹.
Visualization
Figure 1: Reaction Workflow & Logic
Caption: Decision matrix for selecting the optimal acetylation pathway based on scale and purity needs.
Figure 2: Mechanistic Pathway (Method A)
Caption: Nucleophilic acyl substitution mechanism highlighting the role of pyridine in driving the equilibrium.
Troubleshooting & Safety
-
Low Yield?
-
Cause: Steric hindrance preventing attack.
-
Solution: Add DMAP (5-10 mol%) to Method A. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group more effectively than AcCl alone.
-
-
Starting Material Remains?
-
Cause: Electronic deactivation.
-
Solution: Switch to Method B and reflux longer (overnight).
-
-
Safety Note:
-
4-Bromo-2-phenylaniline: Toxic if swallowed, skin irritant. Handle in a fume hood.
-
Acetyl Chloride: Violently reacts with water. Releases HCl gas. Corrosive.
-
References
-
BenchChem. N-Acylation of Hindered Anilines: Protocols and Troubleshooting. Retrieved from BenchChem Technical Support.[3][7][8] Link
-
Asian Journal of Chemistry. Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (Vol. 22, No. 1, 2010). Link
-
Organic Syntheses. N-Bromoacetamide and General Acetylation Protocols. Coll. Vol. 4, p. 104 (1963). Link
-
PubChem. 4-bromo-2-phenylaniline Compound Summary. CID 229550.[9] Link
-
Sigma-Aldrich. Protocol for Acetylation of Amines using Acetic Anhydride/Pyridine.Link
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. studylib.net [studylib.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 4-bromo-2-phenylaniline (C12H10BrN) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Bromo-2'-phenylacetanilide
This technical support guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with dibrominated impurities during the synthesis and purification of 4'-Bromo-2'-phenylacetanilide. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established principles of organic chemistry.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation, detection, and prevention of dibrominated impurities.
Q1: What are the most likely dibrominated impurities in the synthesis of 4'-Bromo-2'-phenylacetanilide and why do they form?
A1: The formation of dibrominated impurities is a common issue in electrophilic aromatic substitution reactions, such as bromination. The primary desired product is 4'-Bromo-2'-phenylacetanilide. However, if the reaction conditions are not carefully controlled, over-bromination can occur.
The acetamido group (-NHCOCH₃) on the primary aniline ring is a strongly activating, ortho, para-directing group. The initial bromination occurs predominantly at the para position (4') due to reduced steric hindrance compared to the ortho position.[1][2] The most likely dibrominated impurity is 2',4'-Dibromo-2-phenylacetanilide . This forms because the first bromine atom only slightly deactivates the ring, which can still be susceptible to a second electrophilic attack, particularly at the remaining activated ortho position (2').
Controlling reaction stoichiometry, temperature, and reaction time is critical to minimize this and other polybrominated side products.[3] Using methods that generate bromine in situ, such as KBr/Oxone or HBr/H₂O₂, can keep the elemental bromine concentration low, further preventing over-bromination.[3][4]
.dot
Caption: Formation of the desired product and the primary dibrominated impurity.
Q2: How can I reliably detect the presence of dibrominated impurities?
A2: Several analytical techniques can be used, ranging from simple benchtop methods to more sophisticated instrumentation:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The dibrominated impurity, having an extra bromine atom, will be less polar than the desired monobrominated product. Therefore, it will have a higher R_f value (travel further up the TLC plate) in a normal-phase system (e.g., silica gel with a hexane/ethyl acetate eluent).
-
Melting Point Analysis: Impurities depress and broaden the melting point range of a compound. The literature melting point of pure 4'-bromoacetanilide is approximately 165-169 °C.[5] A significantly lower and broader melting range is a strong indicator of impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aromatic region of the spectrum for the pure product will show a specific set of signals. The presence of the dibrominated impurity will introduce a new, distinct set of aromatic proton signals with different coupling patterns and integrations.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[8][9] MS will show distinct molecular ion peaks corresponding to the masses of the monobrominated (C₁₄H₁₂BrNO) and dibrominated (C₁₄H₁₁Br₂NO) species, confirming the impurity's presence and identity.
Q3: What are the first-line purification strategies I should consider?
A3: Recrystallization is the most cost-effective and scalable method for purifying crystalline solids and should always be the first approach.[10][11] The success of this technique relies on the differential solubility of the desired product and the impurity in a chosen solvent system at varying temperatures. For closely related compounds like a monobrominated product and its dibrominated analog, finding an effective solvent system is key. If recrystallization fails to provide adequate purity, column chromatography is the next logical step.[12][13]
Troubleshooting Guide: Common Purification Issues
This guide provides solutions to specific problems encountered during the purification process.
| Problem | Possible Cause | Recommended Solution(s) |
| Low and broad melting point after recrystallization. | 1. Inappropriate Solvent Choice: The solvent may be dissolving both the product and the impurity equally, causing them to co-precipitate.[10]2. Insufficient Purity: The initial impurity level is too high for a single recrystallization to be effective. | 1. Re-evaluate the Recrystallization Solvent: Test a range of solvents or solvent pairs. Ethanol or an ethanol/water mixture is a good starting point.[1][14] The goal is to find a system where the desired product is soluble when hot but sparingly soluble when cold, while the dibromo impurity remains in the cold mother liquor. See Protocol 2 for a detailed solvent screening procedure.2. Perform a Second Recrystallization: If purity improves but is not yet sufficient, a second recrystallization can be effective. |
| TLC shows two spots that are very close together (low ΔR_f). | Poor Solvent System for TLC: The chosen mobile phase is not providing adequate separation between the slightly different polarities of the mono- and di-brominated compounds. | Optimize the TLC Eluent: Adjust the polarity of the mobile phase. A common eluent is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate). To increase separation, decrease the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc). This will cause all spots to move less, but often increases the relative separation between them. |
| Recrystallization fails to remove the impurity. | Similar Solubility Profiles: The dibrominated impurity has very similar solubility characteristics to the desired product in common solvents. | Switch to Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, which is often more effective for separating compounds with similar polarities than recrystallization.[12][15] The less polar dibrominated impurity will elute from the column before the more polar monobrominated product. See Protocol 3 for a detailed guide. |
| Product streaks on the silica column during chromatography. | 1. Compound is too polar for the eluent. 2. Sample Overload: Too much crude material was loaded onto the column.3. Acidic Silica Interaction: The amide or other functional groups may be interacting strongly with the slightly acidic silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.3. Deactivate Silica: Before packing the column, prepare a slurry of silica gel in your eluent and add 1% triethylamine (Et₃N) to neutralize the acidic sites. This can significantly improve the chromatography of nitrogen-containing compounds. |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and assessing the purity of fractions from column chromatography.
-
Prepare the Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Prepare ~20 mL in a sealed beaker.
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line ~1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude 4'-Bromo-2'-phenylacetanilide in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to apply a small spot onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber or a beaker covered with a watch glass, containing a small amount of the prepared eluent. Ensure the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: The desired product should be the major, more polar spot (lower R_f). The less polar dibrominated impurity will appear as a separate spot with a higher R_f. Calculate the R_f value for each spot (R_f = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Purification by Recrystallization
This protocol details how to effectively purify the product if the impurity level is moderate.
-
Solvent Selection: In separate test tubes, place ~50 mg of the crude product. Add 0.5 mL of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). Observe solubility at room temperature. Heat the soluble samples to boiling and cool to see if crystals form. For insoluble samples, heat to boiling, adding more solvent dropwise until the solid just dissolves. Cool in an ice bath to observe crystallization. A good solvent dissolves the compound when hot but not when cold.[10][11] An ethanol/water mixture is often effective.[1][14]
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent (e.g., hot ethanol) needed to fully dissolve the solid. Work on a hot plate in a fume hood.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[7][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and check the purity by melting point and TLC.
Protocol 3: Purification by Flash Column Chromatography
Use this method when recrystallization is ineffective.
-
TLC Optimization: First, find a TLC eluent system (e.g., 8:2 Hexane:Ethyl Acetate) that gives good separation between the product and the impurity, with an R_f of ~0.3 for the desired product.
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use 30-50 g of silica gel for every 1 g of crude material. Pack the column as a slurry with the chosen non-polar eluent (hexane).[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel (~2x the mass of the crude product) to this solution. Evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[16] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system. Collect fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 4'-Bromo-2'-phenylacetanilide.
.dot
Caption: Logical workflow for the purification of 4'-Bromo-2'-phenylacetanilide.
References
-
Solubility of Things. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]
- University of Technology. (n.d.). Exp.06: preparation of p-bromo acetanilide.
-
Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]
-
Chegg.com. (2019, October 1). Solved Synthesis of p-bromoacetanilide from acetanilide. Retrieved from [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). Retrieved from [Link]
-
ResearchGate. (2024, September 10). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of bromide in complex matrices by pre-column derivatization linked to solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]
- Simon Fraser University. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
-
PrepChem.com. (n.d.). Preparation of 4-bromoacetanilide. Retrieved from [Link]
-
YouTube. (2020, October 27). p-Bromoacetanilide : Organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4'-Bromo-2'-phenylacetanilide. PubChem. Retrieved from [Link]
- California State University, Bakersfield. (n.d.). Exp 1 - Recrystallization of Acetanilide.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 31). Confirming the presence of 4-bromoacetanilide during bromination of acetanilide. Retrieved from [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chegg.com [chegg.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Column Chromatography - Edubirdie [edubirdie.com]
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- 15. benchchem.com [benchchem.com]
- 16. orgsyn.org [orgsyn.org]
purification of 4'-Bromo-2'-phenylacetanilide by recrystallization
Technical Support Center: Purification of 4'-Bromo-2'-phenylacetanilide
Executive Summary & Molecule Profile
User Query: Protocol for the purification of 4'-Bromo-2'-phenylacetanilide (CAS: 7147-52-6) via recrystallization.
Technical Context:
This compound, chemically known as
Key Properties:
| Property | Value | Note |
|---|---|---|
| CAS Number | 7147-52-6 | Unique Identifier |
| Formula |
Standard Operating Procedure (SOP)
Objective: Isolate high-purity (>98%) crystalline solid from crude reaction mixture.
Phase A: Pre-Purification (Crucial for Yield)
Before recrystallization, remove unreacted amine precursors.
-
Acid Wash: Suspend crude solid in cold 1M HCl (10 mL/g). Stir for 15 mins.
-
Filtration: Filter the suspension. Wash the solid cake with water until neutral pH.
-
Dry: Air dry the solid cake to remove excess water (which can interfere with solvent ratios).
Phase B: Recrystallization Protocol
Primary Solvent System: Ethanol (95%) or Ethanol:Water (90:10). Alternative System: Toluene (for highly non-polar impurities).
Step-by-Step Workflow:
-
Dissolution:
-
Place the acid-washed solid in an Erlenmeyer flask.
-
Add Ethanol (95%) slowly while heating on a steam bath or hot plate (approx. 5-7 mL per gram of solid).
-
Goal: Dissolve the solid completely at the boiling point. If solid remains after adding 10 mL/g, it is likely an inorganic impurity or polymer; proceed to hot filtration.
-
-
Decolorization (Optional but Recommended):
-
If the solution is colored (yellow/orange/brown), remove the heat source for 30 seconds.
-
Add Activated Charcoal (1-2% by weight of crude).
-
Warning: Never add charcoal to a boiling solution; it will foam over (bump).[4]
-
Boil gently for 2-3 minutes.
-
-
Hot Filtration:
-
Filter the boiling solution through a fluted filter paper or a pre-heated Büchner funnel.
-
Purpose: Removes charcoal and insoluble mechanical impurities.
-
-
Crystallization:
-
Isolation:
Troubleshooting Center (Q&A)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Diagnosis: The solution temperature is above the melting point of the solvated product, or the solvent mixture is too rich in the "poor" solvent (water).
-
Fix:
-
Re-heat to dissolve the oil.
-
Add a small amount of the good solvent (Ethanol).
-
Seed the cooling solution with a tiny crystal of pure product at the cloud point.
-
Stir vigorously during cooling to induce nucleation.
-
Q2: The crystals are still colored after recrystallization.
-
Diagnosis: Occlusion of colored impurities (likely oxidized anilines) within the crystal lattice.
-
Fix:
-
Repeat the recrystallization using Methanol instead of Ethanol.
-
Ensure the Acid Wash (Phase A) was performed thoroughly.
-
Increase the amount of activated charcoal or use a Celite pad during hot filtration.
-
Q3: My yield is very low (<50%).
-
Diagnosis: The compound is too soluble in the cold solvent, or too much solvent was used.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."
-
Note: The second crop is usually less pure and should be recrystallized separately.
-
Next time, use a solvent pair : Dissolve in minimum boiling Ethanol, then add hot Water dropwise until persistent cloudiness appears, then cool.
-
Q4: How do I confirm the structure and purity?
-
Diagnosis: Need analytical validation.[7]
-
Fix:
-
Melting Point: Determine the melting range. A sharp range (<2°C) indicates high purity.
-
NMR (
): Look for the characteristic amide singlet ( ppm) and the aromatic biphenyl pattern (7-9 protons). -
TLC: Run on silica gel (Ethyl Acetate:Hexane 3:7). Single spot required.
-
Visual Workflow (Process Diagram)
Figure 1: Optimized workflow for the purification of N-(4-bromo-2-biphenylyl)acetamide.
References
-
PubChem Compound Summary. (2025). 4'-Bromo-2'-phenylacetanilide (CID 242400).[8] National Center for Biotechnology Information. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
Sources
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- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. cerritos.edu [cerritos.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. 4'-Bromo-2'-phenylacetanilide | C14H12BrNO | CID 242400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Crystal Structure of N-(4-Bromophenyl)acetamide and Its Analogs
An In-depth Technical Analysis for Researchers and Drug Development Professionals
Senior Application Scientist's Note:
Initial investigations for the crystal structure of N-(4-bromo-2-phenylphenyl)acetamide did not yield any publicly available crystallographic data. In the spirit of scientific advancement and to provide a valuable resource, this guide will instead focus on the well-characterized and structurally related compound, N-(4-bromophenyl)acetamide . This molecule, lacking the 2-phenyl substituent of the original topic, offers a rich case study, including the fascinating phenomenon of polymorphism, which is of paramount importance in the pharmaceutical sciences. This guide will provide a comparative analysis of its crystal structures and that of a related analog, offering insights into how subtle molecular changes can influence solid-state architecture.
Introduction: The Critical Role of Crystal Structure in Molecular Function
The three-dimensional arrangement of atoms in a crystal, its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal structure, known as polymorphism, can have profound implications for a drug's efficacy and safety. Therefore, a thorough understanding and characterization of the crystal structure of potential drug candidates are indispensable in modern drug development.
This guide delves into the crystallographic details of N-(4-bromophenyl)acetamide, a compound of interest in the study of amide-containing molecules. We will explore its known polymorphs and compare its structural features with a closely related analog, 2-bromo-N-(4-bromophenyl)acetamide, to illuminate the impact of molecular modifications on crystal packing.
The Polymorphs of N-(4-Bromophenyl)acetamide: A Tale of Two Crystal Lattices
N-(4-bromophenyl)acetamide is known to crystallize in at least two different forms, a monoclinic and an orthorhombic polymorph.[1][2] The existence of these polymorphs underscores the importance of controlled crystallization conditions during manufacturing to ensure the desired solid-state form.
Below is a summary of the crystallographic data for the two known polymorphs of N-(4-bromophenyl)acetamide.
| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |
| Chemical Formula | C₈H₈BrNO | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol | 214.06 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 6.7250 (7) | - |
| b (Å) | 9.3876 (11) | - |
| c (Å) | 14.4434 (14) | - |
| β (°) | 117.750 (4) | - |
| Volume (ų) | 806.96 (15) | - |
| Z | 4 | - |
| Temperature (K) | 173 | Room Temperature |
| R[F² > 2σ(F²)] | 0.033 | - |
Data for the orthorhombic polymorph is less complete in the provided sources.
Comparative Crystallographic Analysis: The Impact of an Additional Bromo-Substituent
To understand how a seemingly minor chemical modification can alter the crystal structure, we will compare the monoclinic polymorph of N-(4-bromophenyl)acetamide with 2-bromo-N-(4-bromophenyl)acetamide . The key difference between these two molecules is the presence of a bromine atom on the acetyl group of the latter.
| Parameter | N-(4-bromophenyl)acetamide | 2-Bromo-N-(4-bromophenyl)acetamide |
| Chemical Formula | C₈H₈BrNO | C₈H₇Br₂NO |
| Molecular Weight | 214.06 g/mol | 292.97 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 6.7250 (7) | 4.4987 (3) |
| b (Å) | 9.3876 (11) | 23.152 (1) |
| c (Å) | 14.4434 (14) | 9.1098 (5) |
| β (°) | 117.750 (4) | 99.713 (6) |
| Volume (ų) | 806.96 (15) | 935.22 (9) |
| Z | 4 | 4 |
| Temperature (K) | 173 | 303 |
| R[F² > 2σ(F²)] | 0.033 | 0.049 |
In the crystal structure of N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains.[1][2] Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, the molecules are also packed into supramolecular chains along the c-axis by N—H⋯O hydrogen bonds.[3] The conformation of the N-H bond in the latter is anti to both the carbonyl and C-Br bonds in the side chain.[3]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure is a well-established process.[4][5][6] The following is a generalized protocol for obtaining the crystal structure of a compound like N-(4-bromophenyl)acetamide.
Step 1: Synthesis and Crystallization
-
Synthesis: N-(4-bromophenyl)acetamide can be synthesized by refluxing 4-bromoaniline in acetic acid.[1] 2-Bromo-N-(4-bromophenyl)acetamide is prepared from 4-bromoaniline and bromoacetyl chloride.[3]
-
Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common technique. For N-(4-bromophenyl)acetamide, single crystals were grown from an ethyl acetate solution.[1]
Step 2: Crystal Selection and Mounting
-
A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.
Step 3: Data Collection
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 173 K for the monoclinic polymorph of N-(4-bromophenyl)acetamide) to minimize thermal vibrations of the atoms.[1]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[1][3]
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.
Step 4: Data Reduction and Structure Solution
-
The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Software such as SHELXS is used to solve the phase problem and generate an initial electron density map.[1]
Step 5: Structure Refinement
-
The initial structural model is refined using a least-squares method with software like SHELXL.[1]
-
This process involves adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Conclusion
While the crystal structure of N-(4-bromo-2-phenylphenyl)acetamide remains to be determined, a detailed examination of its structural analog, N-(4-bromophenyl)acetamide, provides significant insights into the solid-state chemistry of brominated acetanilides. The existence of polymorphism in N-(4-bromophenyl)acetamide highlights the critical need for comprehensive solid-state characterization in the development of new chemical entities. Furthermore, the comparison with 2-bromo-N-(4-bromophenyl)acetamide illustrates how subtle changes in molecular structure can influence crystallographic parameters, though in this case, the primary hydrogen bonding motif is retained. The experimental and analytical workflows detailed herein represent the gold standard for elucidating the atomic-level architecture of small molecules, a crucial step in linking molecular structure to material properties and biological function.
References
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromo-phen-yl)acetamide: a new polymorph. PubMed. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. [Link]
-
PubChem. (n.d.). 4'-Bromoacetanilide. [Link]
Sources
- 1. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. X-ray single-crystal diffraction | FZU [fzu.cz]
13C NMR Chemical Shift Guide: Biphenyl Acetanilide Derivatives
This guide provides an in-depth technical analysis of 13C NMR chemical shifts for biphenyl acetanilide derivatives, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
Biphenyl acetanilides (e.g., N-(biphenyl-4-yl)acetamide) represent a privileged scaffold in drug discovery, serving as core moieties in non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and fluorescent probes. Their structural characterization is often complicated by the magnetic anisotropy of the two phenyl rings and the rotameric influence of the amide bond.
This guide compares the 13C NMR spectral signatures of these derivatives against their precursors (acetanilide and biphenyl). It provides specific chemical shift data, analyzes substituent effects (Hammett correlations), and outlines a robust assignment protocol.
Structural Analysis & Assignment Strategy
Assigning the 13C NMR spectrum of a biphenyl acetanilide requires distinguishing between the Amide-Bearing Ring (Ring A) and the Terminal Phenyl Ring (Ring B) .
Core Assignment Logic
-
Carbonyl Anchor (~168-170 ppm): The amide carbonyl is the most deshielded signal, serving as the starting point.
-
Ipso Carbons:
-
C-N (Ring A): Deshielded (~137-140 ppm) due to the nitrogen attachment.
-
C-C (Bridge): Two signals (~135-145 ppm). The carbon on Ring A is often distinct from Ring B due to the acetamido group's electronic influence.
-
-
Ortho-to-Nitrogen (Ring A): These carbons (C2/C6) are significantly shielded (~119-121 ppm) in simple acetanilides due to the mesomeric donation of the nitrogen lone pair, though this effect is modulated by the biphenyl system.
DOT Diagram: Structural Assignment Workflow
The following flowchart illustrates the logical progression for assigning these spectra using 1D and 2D NMR techniques.
Figure 1: Step-by-step workflow for the structural elucidation of biphenyl acetanilides using combined NMR techniques.
Comparative Chemical Shift Data[1][2][3][4][5][6]
Table 1: Reference Standards (CDCl3)
Understanding the baseline shifts of the precursors is essential for interpreting the derivative spectra.
| Carbon Position | Acetanilide (δ ppm) [1] | Biphenyl (δ ppm) [2] | Structural Role |
| C=O | 169.5 | - | Amide Carbonyl |
| CH3 | 24.1 | - | Acetyl Methyl |
| Ipso | 138.2 (C-N) | 141.3 (C-C) | Linker Points |
| Ortho | 120.4 (to N) | 127.2 (to C-C) | Resonance Active Sites |
| Meta | 128.7 | 128.8 | Inductive Sites |
| Para | 124.1 | 127.2 | Distal Sites |
Table 2: N-(Biphenyl-4-yl)acetamide (4-Acetamidobiphenyl)
Data compiled from commercial standards and spectral databases [3][4].[1] Solvent: CDCl3
| Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity | Notes |
| C=O | 168.7 | Cq | Characteristic Amide |
| C-1 (Ipso to N) | 137.4 | Cq | Ring A (Shielded vs Acetanilide due to Ph) |
| C-4 (Ipso to Ph) | 137.3 | Cq | Ring A (Bridgehead) |
| C-1' (Ipso to Ring A) | 140.5 | Cq | Ring B (Bridgehead) |
| C-3,5 (Meta to N) | ~127-128 | CH | Overlaps with Ring B |
| C-2,6 (Ortho to N) | ~120.0* | CH | Predicted based on additivity; often distinct upfield. |
| C-2',6' (Ortho to Bridge) | 127.6 | CH | Ring B |
| C-3',5' (Meta to Bridge) | 128.8 | CH | Ring B |
| C-4' (Para) | 127.1 | CH | Ring B |
| CH3 | 24.5 | CH3 | Acetyl Methyl |
> Note: The "Ortho to N" carbons (C2,6) are subject to dynamic exchange broadening in some solvents due to amide rotation, sometimes making them difficult to observe in relaxation-limited scans.
Table 3: Substituent Effects on Ring B (4'-Substituted)
Substitution on the distal ring (Ring B) affects the chemical shifts of the biphenyl system, primarily through resonance transmission across the bridge.
| Compound | Substituent (4') | C-4' (Ipso-X) | C-1' (Bridge) | C-4 (Bridge Ring A) | Ref |
| 4'-Methoxy | -OCH3 (EDG) | 159.1 | 133.5 | 136.8 | [5] |
| 4'-Fluoro | -F (EWG) | 162.3 (d, J=245Hz) | 136.5 | 137.0 | [6] |
| 4'-Nitro | -NO2 (EWG) | 147.6 | 146.2 | 135.5 | [5] |
> Trend Analysis: Electron Withdrawing Groups (EWGs) like -NO2 deshield the bridgehead carbons, while Electron Donating Groups (EDGs) like -OMe shield the adjacent carbons via resonance.
Experimental Protocol
Synthesis (General Procedure)
The most reliable route to these derivatives is the Suzuki-Miyaura Cross-Coupling followed by acetylation, or the acetylation of commercially available aminobiphenyls.
-
Coupling: React 4-amino-bromobenzene with phenylboronic acid (Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C, 12h).
-
Acetylation: Dissolve the resulting 4-aminobiphenyl (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and Triethylamine (1.5 eq). Stir at RT for 2 hours.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc 7:3).
NMR Acquisition Parameters
To ensure publication-quality data for these aromatic systems:
-
Solvent: DMSO-d6 is preferred over CDCl3 for polar acetanilides to prevent aggregation and improve peak sharpness of the amide NH (useful for HMBC). However, CDCl3 is standard for comparing with literature hydrocarbon shifts.
-
Frequency: Minimum 100 MHz for 13C (400 MHz instrument) to resolve overlapping aromatic signals (~127-129 ppm).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C=O, Ipso) have long T1 times; insufficient delay leads to poor signal-to-noise for these critical assignment peaks.
-
Temperature: 298 K (Standard). If broad peaks appear (rotamers), elevate to 323 K.
Mechanistic Visualization
The electronic communication between the amide group and the biphenyl system dictates the chemical shifts. The amide nitrogen acts as a resonance donor, shielding the ortho and para positions of Ring A.
Figure 2: Electronic connectivity and resonance effects influencing 13C chemical shifts.
References
-
NIST Chemistry WebBook. Biphenyl 13C NMR Data. Available at: [Link]
-
PubChem. N-(4-phenylphenyl)acetamide Compound Summary. Available at: [Link]
-
Royal Society of Chemistry (RSC). Green nanocatalyst for Suzuki cross-coupling reaction (Supplementary Info). Available at: [Link]
-
National Institutes of Health (NIH). N-(4'-fluoro-4-biphenylyl)acetamide Data. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 4'-Bromo-2'-phenylacetanilide
Executive Summary & Hazard Identification
4'-Bromo-2'-phenylacetanilide is a halogenated aromatic amide.[1] While often used as a stable intermediate in organic synthesis, its disposal requires strict adherence to halogenated waste protocols . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses significant regulatory risks and safety hazards due to the potential formation of corrosive hydrobromic acid (HBr) during standard incineration.
Core Hazard Profile
| Parameter | Classification | Critical Note |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Standard handling requires minimization of dust generation.[1][2][3] |
| Waste Class | Halogenated Organic | Presence of Bromine dictates the waste stream. |
| RCRA Status | Characteristic Waste | Treat as hazardous.[4] Do not dispose of in municipal trash. |
| Reactivity | Stable but Reactive | Incompatible with strong oxidizers and strong bases (hydrolysis risk). |
Pre-Disposal Assessment & Segregation Logic
The most common error in handling bromo-acetanilides is misclassification as generic organic waste. You must segregate this compound into the Halogenated stream.[5]
The "Why" (Scientific Integrity): Standard organic waste is often incinerated as fuel. However, organobromides like 4'-Bromo-2'-phenylacetanilide do not burn cleanly in standard kilns. They release hydrogen bromide (HBr) and potentially brominated dioxins. Specialized incinerators with scrubbers are required to capture these corrosive byproducts. Mixing this compound with non-halogenated waste (like pure acetone or ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole container as halogenated, significantly increasing costs and environmental impact.
Waste Stream Decision Matrix
The following logic gate ensures compliant segregation.
Figure 1: Decision matrix for segregating 4'-Bromo-2'-phenylacetanilide waste. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the solute mandates the "Halogenated" stream.
Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired reagents, recrystallization solids, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" pail. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "4'-Bromo-2'-phenylacetanilide" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
-
Transfer:
-
Wear Nitrile gloves and safety glasses.
-
Use a disposable spatula or powder funnel to prevent dust generation.
-
Self-Validating Step: Wipe the exterior of the container with a damp paper towel after filling. If the towel picks up yellow/white residue, the container is externally contaminated and must be cleaned before storage.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Protocol B: Liquid Waste Disposal (In Solution)
Applicability: Mother liquors, reaction mixtures, or HPLC waste.
-
Compatibility Check (Crucial):
-
Ensure the receiving carboy is compatible with Halogenated Solvents .
-
WARNING: Never add this waste to a carboy containing strong acids (e.g., Nitric Acid) or strong oxidizers (e.g., Peroxides). The amide functionality can hydrolyze or oxidize, leading to exotherms or gas evolution.
-
-
The "Bucket Test" (Self-Validating System):
-
Before pouring a large volume into a central carboy, take 5 mL of your waste and mix it with 5 mL of the carboy's contents in a small beaker inside a fume hood.
-
Observe for 5 minutes. If no heat, bubbling, or precipitate forms, proceed with bulk transfer.
-
-
Transfer:
-
Use a funnel with a splash guard.
-
Log the volume and concentration on the waste tag immediately.
-
Emergency Contingencies: Spill Management
In the event of a spill, containment of the solid powder is the priority to prevent respiratory exposure.
Figure 2: Immediate response workflow for solid spills. Dampening the spill area is critical to prevent airborne dust.
Decontamination Verification: After scooping the solid, wipe the surface with a soap/water solution. To verify decontamination, use a UV light (if the compound is fluorescent, common for extended aromatics) or a simple visual check against a dark background to ensure no white micro-crystals remain.
Regulatory & Compliance Framework
Adherence to these codes ensures compliance with EPA (USA) and local environmental agencies.
| Regulatory Body | Code/Section | Description |
| EPA (RCRA) | None (Unless Listed) | While not specifically P or U listed, it is treated as Hazardous Waste due to toxicity characteristics. |
| EPA (RCRA) | D001 (Ignitable) | Applies ONLY if the compound is dissolved in a flammable solvent (e.g., Acetone/Ethanol). |
| DOT (Transport) | Not Regulated | Typically not regulated as dangerous goods for ground transport unless in solution with hazardous solvents. |
| Waste Stream | Halogenated | Mandatory classification for incineration purposes. |
Final Note on Synthesis Residues: If this compound was synthesized using heavy metals (e.g., Palladium catalysis), the waste must be tagged with the metal content as well. The presence of heavy metals overrides the organic classification and often shifts the disposal path to "Mixed Waste."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Thermo Fisher Scientific. (2024).[6] Safety Data Sheet: 4'-Bromoacetanilide (Generic Analogue Reference). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]
Sources
Technical Guide: Safe Handling & PPE for 4'-Bromo-2'-phenylacetanilide
[1]
CAS No: 7495-11-6 Synonyms: N-(4-Bromophenyl)-2-phenylacetamide Molecular Formula: C₁₄H₁₂BrNO[1][2]
Executive Safety Summary
For Researchers & Drug Development Professionals
Handling halogenated acetanilide derivatives requires a precise understanding of physicochemical risks beyond generic "lab safety." While specific toxicological data for 4'-Bromo-2'-phenylacetanilide (CAS 7495-11-6) is limited, structural activity relationship (SAR) analysis with its close analog, 4'-Bromoacetanilide (CAS 103-88-8), mandates a safety protocol designed for Category 2 Skin/Eye Irritants and Category 3 Respiratory Irritants .[1]
This guide synthesizes "read-across" toxicology with practical operational logistics to ensure researcher safety and data integrity.
Hazard Identification & Risk Logic
Why we choose specific PPE
To build a self-validating safety system, one must understand the "Why" behind the gear.[1] The safety profile is governed by two structural motifs:
-
The Acetanilide Core: Historically associated with potential methemoglobinemia upon excessive absorption. While the phenylacetyl group reduces volatility compared to smaller acetamides, dermal absorption remains a critical control point.
-
The Bromine Substituent: Halogenation typically increases lipophilicity, enhancing skin penetration potential and irritation capability (H315, H319).
Risk Profile Table
| Hazard Class | GHS Code | Physiological Mechanism | Critical PPE Countermeasure |
| Skin Irritation | H315 | Lipophilic absorption into stratum corneum; reaction with epidermal proteins.[1] | Nitrile Gloves (min 0.11mm); Tyvek sleeves for scale-up.[1] |
| Eye Irritation | H319 | Mechanical abrasion (dust) and chemical inflammation of conjunctiva. | Tight-fitting Goggles (ANSI Z87.1/EN 166).[1] |
| STOT-SE | H335 | Irritation of upper respiratory tract mucosa by fine particulates.[1] | Engineering Control (Fume Hood) or N95/P2 Respirator. |
Personal Protective Equipment (PPE) Specifications
Do not rely on generic "safety gear." Use this tiered approach based on operation scale.
A. Hand Protection: The Nitrile Imperative
Recommendation: 100% Nitrile (Acrylonitrile Butadiene). Avoid: Natural Rubber Latex.
-
Scientific Rationale: Halogenated aromatics can permeate latex lattices. Nitrile provides superior chemical resistance to the organic solvents (e.g., DCM, Ethyl Acetate) likely used to dissolve this intermediate during synthesis.
-
Protocol:
-
Standard Handling: Disposable nitrile (4-6 mil).[1] Change every 60 minutes or immediately upon splash.
-
Double Gloving: Required when dissolving >5g in halogenated solvents.
-
B. Eye & Face Defense
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Rationale: Safety glasses with side shields are insufficient for fine powders. 4'-Bromo-2'-phenylacetanilide is a solid; static charge can cause particles to "jump" or remain airborne, bypassing side shields.[1]
C. Respiratory Protection Strategy
Primary Defense: Engineering Controls (Fume Hood). Secondary Defense (If hood unavailable): NIOSH N95 or CEN P2 particulate respirator.
-
Logic: The compound is a solid irritant. Inhalation is the fastest route to systemic exposure.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental process to minimize disruption.
Phase 1: Weighing & Dispensing (High Static Risk)[1]
-
Preparation: Place the balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an antistatic gun or ionizer bar if the powder is free-flowing.[1] Static discharge can disperse the irritant dust.
-
Technique: Use a disposable spatula. Do not return excess chemical to the stock container (prevents cross-contamination).
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid.
-
Why: Rapid addition can displace air in the flask, puffing toxic dust out of the neck.
-
-
Temperature Control: If heating is required, ensure the condenser is active before heating to prevent vaporizing the brominated intermediate.
Phase 3: Spill Management
Scenario: 5g of powder spills on the bench.
-
Evacuate: Step back to allow dust to settle (1 min).
-
PPE Upgrade: Ensure goggles are tight; check gloves.
-
Containment: Do NOT dry sweep. Dry sweeping aerosolizes the irritant (H335).
-
Removal: Cover spill with wet paper towels (water or inert oil) to dampen the powder, then scoop into a hazardous waste bag.
Visualizing the Safety Decision Logic
The following diagram illustrates the decision matrix for selecting Respiratory Protection and Handling protocols based on the state of the chemical.
Caption: Decision matrix for respiratory and dermal protection based on physical state and engineering control availability.
Disposal & Environmental Stewardship[3][4][5]
Proper disposal validates the "Cradle-to-Grave" responsibility of the researcher.[1]
| Waste Stream | Classification | Protocol |
| Solid Waste | Halogenated Organic Solid | Double-bag in clear polyethylene.[1] Label as "Toxic Solid - Brominated".[1] |
| Liquid Waste | Halogenated Solvent Waste | Do not mix with aqueous acids. Segregate into "Halogenated Organic" carboys. |
| Contaminated PPE | Hazardous Debris | Gloves and paper towels used in cleanup must be treated as solid chemical waste, not trash. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236466, N-(4-Bromophenyl)-2-phenylacetamide. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
